molecular formula C13H16N2O2S B13516816 Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13516816
M. Wt: 264.35 g/mol
InChI Key: DQIZXSOPIDOSGP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization at specific positions.

  • Formation of Thieno[2,3-b]pyridine Core

      Starting Materials: 2-aminopyridine and α-bromo ketones.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Functionalization

      Alkylation: Introduction of the propyl group at the 6-position can be achieved via alkylation using propyl bromide in the presence of a strong base like sodium hydride.

      Amination: The amino group at the 3-position is introduced through nucleophilic substitution reactions.

      Esterification: The carboxylate ester group is typically introduced via esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are performed in inert atmospheres to prevent oxidation.

      Products: Reduction can yield amines or alcohols depending on the functional groups present.

  • Substitution

      Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines.

      Conditions: Typically carried out in polar solvents at moderate temperatures.

      Products: Substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and application potential.

Scientific Research Applications

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate has diverse applications in scientific research:

  • Chemistry

      Catalysis: Used as a ligand in catalytic reactions.

      Synthesis: Intermediate in the synthesis of complex organic molecules.

  • Biology

      Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.

      Biological Probes: Utilized in the development of probes for biological imaging.

  • Medicine

      Drug Development: Investigated for its potential as a pharmacophore in drug design.

      Therapeutic Agents: Studied for its activity against various diseases, including cancer and infectious diseases.

  • Industry

      Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in biological pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives:

  • Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate

      Similarity: Both compounds share the thieno[2,3-b]pyridine core and amino group at the 3-position.

      Difference: The ethyl group at the 6-position in place of the propyl group.

  • Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

      Similarity: Similar core structure and functional groups.

      Difference: Presence of a phenyl group at the 6-position, which can influence its reactivity and applications.

  • Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate

      Similarity: Similar core and functional groups.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C13H16N2O2S/c1-3-5-8-6-7-9-10(14)11(13(16)17-4-2)18-12(9)15-8/h6-7H,3-5,14H2,1-2H3

InChI Key

DQIZXSOPIDOSGP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)OCC)N

Origin of Product

United States

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